An In-depth Technical Guide to 3-Phenylphthalide
An In-depth Technical Guide to 3-Phenylphthalide
CAS Number: 5398-11-8
EINECS Number: 226-426-9
Introduction
3-Phenylphthalide, with the chemical formula C₁₄H₁₀O₂, is an aromatic organic compound classified as a γ-lactone.[1] It features an isobenzofuranone core structure substituted with a phenyl group at the 3-position. As the simplest member of the 3-arylphthalide class, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, some of which exhibit significant pharmacological properties.[1] This technical guide provides a comprehensive overview of 3-Phenylphthalide, including its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and applications in research and drug development.
Chemical and Physical Properties
3-Phenylphthalide is a white to off-white crystalline solid.[2][3] It is practically insoluble in water but demonstrates solubility in a variety of organic solvents, including tetrahydrofuran, toluene, 1,4-dioxane, and 1,2-dichloroethane.[1][2] The molecule is chiral, though it is commonly synthesized and supplied as a racemate.[1]
Table 1: Physical and Chemical Properties of 3-Phenylphthalide
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀O₂ | [4][5] |
| Molecular Weight | 210.23 g/mol | [5] |
| CAS Number | 5398-11-8 | [4][5] |
| Appearance | White to almost white crystalline powder/solid | [1][2][3] |
| Melting Point | 115-119 °C | [1] |
| 147-148 °C (recrystallized from Benzene) | [4][6] | |
| Boiling Point | 368.9 °C at 760 mmHg | [4][6] |
| Density | 1.234 g/cm³ | [4][6] |
| Flash Point | 154.5 °C | [4][6] |
| Refractive Index | 1.622 | [4][6] |
| logP (XLogP3) | 2.6 / 2.95 | [4][5] |
| Topological Polar Surface Area | 26.3 Ų | [5][6] |
Spectroscopic Data
The structural identification of 3-Phenylphthalide is supported by various spectroscopic techniques. PubChem provides access to ¹H NMR, ¹³C NMR, GC-MS, and IR spectra for this compound.[5]
Table 2: Key Spectroscopic Data for 3-Phenylphthalide
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectra available from sources like SpectraBase. | [5] |
| ¹³C NMR | Spectra available from sources like SpectraBase. | [5] |
| Mass Spec (GC-MS) | m/z Top Peak: 105; 2nd Highest: 210; 3rd Highest: 165. | [5] |
| Infrared (IR) | Spectra available (FTIR, KBr wafer). | [5] |
Synthesis and Experimental Protocols
3-Phenylphthalide can be synthesized through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Protocol 1: Synthesis from 2-Benzoylbenzoic Acid (Ullmann Method)
One of the classic and high-yielding methods involves the reduction of 2-benzoylbenzoic acid, which is readily accessible through the Friedel-Crafts acylation of benzene with phthalic anhydride.[1]
Reaction: 2-Benzoylbenzoic Acid → 3-Phenylphthalide
Materials:
-
2-Benzoylbenzoic acid
-
Zinc dust
-
Glacial acetic acid
-
Hydrochloric acid (for workup, if necessary)
Procedure:
-
Dissolve 2-benzoylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Gradually add zinc dust to the solution while stirring. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for a period sufficient to ensure complete conversion (typically monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove acetic acid and zinc salts, and dry.
-
Recrystallize the crude 3-Phenylphthalide from a suitable solvent (e.g., benzene or ethanol) to obtain the pure product.[4] This method, as proposed by Fritz Ullmann, can achieve nearly quantitative yields.[1]
Protocol 2: Synthesis from Phthalaldehydic Acid
This route utilizes the reaction of phthalaldehydic acid (2-carboxybenzaldehyde) with benzene in the presence of a strong acid catalyst.[1]
Reaction: Phthalaldehydic Acid + Benzene → 3-Phenylphthalide
Materials:
-
Phthalaldehydic acid (exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide)
-
Benzene (use with appropriate safety precautions)
-
Concentrated sulfuric acid
Procedure:
-
In a flask, suspend phthalaldehydic acid in benzene.
-
Carefully add concentrated sulfuric acid to the mixture while stirring at room temperature.
-
Continue stirring for approximately one hour. The reaction progress can be monitored by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture over ice water.
-
Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent to afford pure 3-Phenylphthalide. This method is noted for its simple reaction conditions and high yields (86% pure yield reported).[1]
Caption: General workflow for synthesizing 3-arylphthalides.[7]
Chemical Reactivity
The chemical reactivity of 3-Phenylphthalide is centered around the lactone ring and the acidic proton at the C-3 position.
Formation and Reaction of the C-3 Anion
The hydrogen atom at the C-3 position is benzylic and adjacent to a carbonyl group, making it susceptible to deprotonation by a strong base. The resulting carbanion is a potent nucleophile that can react with various electrophiles.[1]
Experimental Protocol: Alkylation/Acylation at C-3
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Phenylphthalide in a suitable anhydrous solvent like liquid ammonia or THF.
-
Add a strong base, such as potassium amide (KNH₂), and stir until the anion is formed.[1]
-
Introduce the desired electrophile (e.g., benzyl chloride for benzylation, benzoyl chloride for benzoylation, or dry ice for carboxylation).[1]
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction appropriately (e.g., with a saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic phase, and purify by chromatography or recrystallization.
Caption: Reactivity of the 3-phenylphthalide carbanion with electrophiles.[1]
Applications in Research and Drug Development
Phthalides as a class are recognized for a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[7][8] While 3-Phenylphthalide itself is primarily a synthetic intermediate, its derivatives are actively being investigated for therapeutic applications, particularly in neurodegenerative diseases.
Alzheimer's Disease Research
Derivatives of 3-benzylidenephthalide and 3-benzylphthalide have been designed as multifunctional agents for treating Alzheimer's disease.[9] These compounds are engineered to simultaneously address several pathological factors of the disease.
Key Biological Targets:
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a primary strategy in current Alzheimer's therapy.
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can have neuroprotective effects.
-
Amyloid-β (Aβ) Aggregation: Preventing the aggregation of Aβ peptides into toxic plaques is a key disease-modifying strategy.
-
Oxidative Stress: Compounds with antioxidant properties can mitigate neuronal damage.[9]
One study reported a derivative, compound (Z)-13c, which demonstrated potent inhibition of AChE and MAO-B, significant antioxidant activity, and the ability to inhibit Aβ aggregation.[9] These multi-target compounds represent a promising approach for developing more effective treatments for complex diseases like Alzheimer's.
Caption: Multi-target strategy for Alzheimer's using phthalide derivatives.[9]
Anti-inflammatory and Antioxidant Activity
A study on a series of 3-arylphthalides found that certain derivatives possess significant antioxidant and anti-inflammatory properties.[7] Specifically, 3-(2,4-dihydroxyphenyl)phthalide showed stronger antioxidant activity than the Trolox standard and potently inhibited nitric oxide (NO) production in LPS-stimulated microglial and macrophage cells.[7] This suggests that the 3-arylphthalide scaffold is a promising starting point for developing novel anti-inflammatory agents.
Safety and Handling
According to GHS classifications from one notification, 3-Phenylphthalide is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area to avoid inhalation of dust.[4] Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
References
- 1. 3-Phenylphthalid – Wikipedia [de.wikipedia.org]
- 2. 3-PHENYLPHTHALIDE | 5398-11-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 3-Phenylphthalide | C14H10O2 | CID 95365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3-benzylidene/benzylphthalide Mannich base derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
